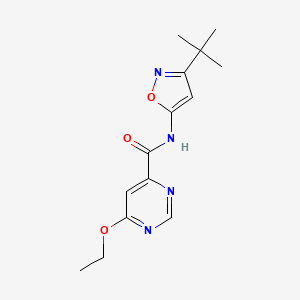

N-(3-tert-butyl-1,2-oxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-5-20-11-6-9(15-8-16-11)13(19)17-12-7-10(18-21-12)14(2,3)4/h6-8H,5H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGBRSXZMRXAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=NO2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole and pyrimidine intermediates. The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using a base and a dehydrating agent. The pyrimidine ring is often prepared through condensation reactions involving suitable amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2-oxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the significant applications of N-(3-tert-butyl-1,2-oxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide is its potential as an anticancer agent. Research indicates that compounds with similar structural features exhibit inhibitory effects on specific cancer cell lines. For instance, derivatives of pyrimidine have shown promise in targeting the mTOR pathway, which is crucial for cancer cell proliferation and survival .

Mechanism of Action

The compound may exert its anticancer effects through the modulation of cellular signaling pathways. Studies suggest that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. These mechanisms are vital for developing targeted therapies against various malignancies.

Agricultural Applications

Herbicidal Properties

In agricultural research, compounds like this compound have been explored for their herbicidal properties. The oxazole and pyrimidine moieties are known to interfere with plant growth regulators, potentially leading to effective weed management strategies .

Case Study: Field Trials

Field trials have demonstrated that formulations containing this compound can significantly reduce weed populations without adversely affecting crop yields. Such studies provide essential data for developing environmentally friendly herbicides that minimize chemical runoff and promote sustainable agriculture practices.

Material Science

Polymer Composites

this compound is also being investigated for its role in polymer science. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that adding such compounds can improve the tensile strength and elasticity of polymers used in various applications, from packaging to automotive components .

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits mTOR pathway; induces apoptosis in cancer cells |

| Agriculture | Herbicide | Effective in reducing weed populations; field trials show promise |

| Material Science | Polymer composites | Enhances mechanical properties; improves thermal stability |

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3-tert-butyl-1,2-oxazol-5-yl)methanamine

- N-(3-tert-butyl-1,2-oxazol-5-yl)methanethiol

- N-(3-tert-butyl-1,2-oxazol-5-yl)but-2-enamide

Uniqueness

N-(3-tert-butyl-1,2-oxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

N-(3-tert-butyl-1,2-oxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a pyrimidine ring substituted with an ethoxy group and an oxazole moiety, contributing to its pharmacological profile.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the oxazole and pyrimidine rings suggests potential inhibition of kinases or other enzymatic activities relevant to disease processes.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspase pathways.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, potentially through the modulation of inflammatory cytokines.

- Antimicrobial Activity : Some derivatives of similar structures have demonstrated antibacterial and antifungal properties, indicating that this compound might also possess such activities.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 12 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry, showing an increase in sub-G1 phase cells.

Study 2: Anti-inflammatory Activity

In a study examining anti-inflammatory effects, the compound was administered to a murine model of acute inflammation induced by lipopolysaccharide (LPS). Key findings included:

- Reduction in Inflammatory Markers : Significant decrease in TNF-alpha and IL-6 levels.

- Histological Analysis : Reduced leukocyte infiltration was observed in treated tissues compared to controls.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.